4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide represents an important class of thiosemicarbazide derivatives. According to systematic chemical nomenclature principles, this compound has several identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide. This systematic name precisely describes the molecular structure by identifying the phenyl ring with its chloro and trifluoromethyl substituents attached to a hydrazinecarbothioamide group.
The compound is characterized by the following important identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C8H7ClF3N3S |
| Molecular Weight | 269.67 g/mol |
| CAS Registry Number | 38901-30-3 |
| InChI | 1S/C8H7ClF3N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16) |
| InChI Key | DHMWCLUJROEWGO-UHFFFAOYSA-N |
The structure features a phenyl ring with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position, connected to a thiosemicarbazide group at position 1. The spatial arrangement of these functional groups contributes significantly to the compound's physicochemical properties and potential reactivity patterns.
Physical properties data indicate that this compound appears as a crystalline solid with a melting point range of 165-167°C. The compound has a calculated density of approximately 1.569 g/cm³ and a predicted boiling point of 320.8±52.0°C.
Properties
IUPAC Name |
1-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMWCLUJROEWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374082 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38901-30-3 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38901-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Route Overview
The preparation of 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide generally follows a pathway involving:
- Synthesis or procurement of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate as a key intermediate.
- Reaction of this isothiocyanate with hydrazine hydrate or a hydrazide derivative to form the thiosemicarbazide moiety.
- Purification and crystallization steps to obtain the final compound in high purity.
Preparation of 4-chloro-3-(trifluoromethyl)phenyl Isocyanate Intermediate
This intermediate is crucial for the synthesis of the target thiosemicarbazide. A patented improved method provides a safer, environmentally friendly process:
- Starting Material: ortho-chlorotrifluoromethylbenzene.
- Nitration: Using an acetic anhydride/concentrated nitric acid system instead of traditional mixed acid nitration, allowing lower temperature, reduced risk, and fewer multi-nitration impurities.
- Reduction: Employing a FeCl₃·6H₂O/activated carbon/hydrazine hydrate system rather than iron powder, which reduces hazardous waste and safety risks.
- Conversion to Isocyanate: Reacting the resulting 4-chloro-3-trifluoromethyl aniline with triphosgene and a catalyst to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
This method optimizes industrial scalability and environmental impact while maintaining high yield and purity.
Synthesis of this compound
Reaction with Hydrazine Hydrate and Isothiocyanate
A common and reliable approach involves:
- Reacting hydrazine hydrate with 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate in ethanol or acetonitrile solvent.
- The nucleophilic attack of hydrazine on the isothiocyanate carbon leads to the formation of the thiosemicarbazide group.
- Reaction conditions typically involve refluxing for several hours (2–6 h) to ensure complete conversion.
- The product is isolated by filtration or crystallization from suitable solvents such as ethanol, methanol, or their mixtures with DMF.
This method yields the thiosemicarbazide derivative with high purity and good yield (typically 70–90%).
Stepwise Synthesis via Hydrazide Intermediates
In some studies, a hydrazide intermediate is first prepared from an ester precursor, which is then reacted with the aryl isothiocyanate:
- Preparation of palmitohydrazide or similar hydrazide derivatives.
- Reaction of hydrazide with 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate in boiling acetonitrile for approximately 6 hours.
- Isolation of the thiosemicarbazide derivative by evaporation of solvent and recrystallization.
This approach allows for structural diversification and incorporation of additional functional groups if desired.
Detailed Reaction Conditions and Yields
Purification and Characterization
- Crystallization from ethanol or ethanol-DMF mixtures is commonly employed to purify the thiosemicarbazide derivatives.
- The compounds are characterized by IR spectroscopy (notably C=S stretching around 1170 cm⁻¹), ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm structure and purity.
- High-performance liquid chromatography (HPLC) is used to assess purity and monitor reaction progress.
Research Findings and Optimization Notes
- The use of hydrazine hydrate as a nucleophile is efficient and provides high yields under mild conditions.
- The optimized nitration and reduction steps for the isocyanate intermediate significantly improve safety and environmental compatibility in industrial settings.
- Reaction temperature control (0–5 °C during isocyanate coupling steps) is critical to minimize side reactions and maximize product yield.
- The choice of solvent influences crystallinity and purity; dimethyl sulfoxide (DMSO) and methanol are used in polymorph control and final crystallization steps.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Formation of 1,3,4-Thiadiazoles
Cyclization reactions are typically mediated by dehydrating agents or oxidative conditions:
-
Reagents and Conditions :
| Product Substitutent | Yield (%) | Conditions |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)phenyl | 76–92 | POCl₃, 80°C |
| Aromatic aldehydes | 42–70 | I₂/K₂CO₃, 1,4-dioxane |
Mechanism :
-
Nucleophilic attack by the thiosemicarbazide’s nitrogen on the carbonyl carbon of a carboxylic acid or aldehyde.
-
Cyclization via sulfur participation, followed by dehydration to form the aromatic thiadiazole ring .
Oxidative Reactions
The compound participates in oxidative transformations to modify sulfur-containing groups:
Oxidation to Sulfoxides/Sulfones
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid .
-
Products : Sulfoxides (e.g., 1,3,4-thiadiazole sulfoxides) with enhanced polarity and potential bioactivity .
Substitution Reactions
The trifluoromethyl and chloro groups enable selective substitutions:
Nucleophilic Aromatic Substitution
-
Reagents : Amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).
-
Example : Replacement of the chloro group with morpholine derivatives to enhance solubility and bioactivity .
Mechanistic Insights
The reactivity of 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide is governed by:
Scientific Research Applications
Biological Activities
4-[4-Chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide exhibits a range of biological activities, making it a compound of interest in pharmaceutical research:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antitumor Properties : Similar thiosemicarbazides have been linked to antitumor effects, suggesting that this compound may also possess such capabilities.
Synthetic Applications
The compound is utilized in synthetic organic chemistry, particularly in the following areas:
- Transition Metal-Catalyzed Reactions : It is involved in cycloaddition reactions that lead to the formation of cycloalkanes and cycloalkenes with fluoro or trifluoromethyl groups, which are significant in drug development.
- Synthesis of Bioactive Compounds : Its thiosemicarbazide moiety allows for the synthesis of various derivatives that can be screened for biological activity.
Case Studies
-
Antimicrobial Testing :
A study evaluated the antimicrobial efficacy of various thiosemicarbazides, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, supporting its potential as an antimicrobial agent. -
Antitumor Activity Screening :
In vitro assays demonstrated that derivatives of thiosemicarbazides exhibited cytotoxic effects on cancer cell lines. The specific role of the trifluoromethyl group was highlighted as enhancing interaction with cellular targets, suggesting further investigation into this compound's antitumor properties.
Mechanism of Action
The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological activity and physicochemical properties of thiosemicarbazides are highly influenced by substituent patterns on the phenyl ring. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations :
- Trifluoromethyl Position : Meta-CF₃ substitution (e.g., 4-[3-(trifluoromethyl)phenyl]-3-thiosemicarbazide) is associated with moderate antimicrobial activity, while para-CF₃ analogs exhibit higher thermal stability .
- Chlorine Substitution: The addition of a para-Cl group in this compound introduces steric and electronic effects that may enhance binding to biological targets compared to monosubstituted derivatives .
- Bis-Trifluoromethyl Derivatives : The 3,5-bis(trifluoromethyl)phenyl analog shows enhanced bioactivity across multiple domains, likely due to increased lipophilicity and electron-withdrawing effects .
Antimicrobial Activity
- 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives: Exhibit significant activity against E. coli and C. albicans, with minimal effects on P. aeruginosa .
Anti-inflammatory Activity
- Chromene-based thiosemicarbazides : Derivatives like 1-(4-chloro-2,2-dimethyl-2H-chromen-3-yl)methylene thiosemicarbazide show anti-inflammatory potency comparable to indomethacin, with reduced ulcerogenic risk .
Antitumor Potential
Structural and Crystallographic Insights
- Crystal Packing : Substituents influence intermolecular interactions. For example, 4-(3-methoxyphenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide forms dimers via N–H⋯O hydrogen bonds, while trifluoromethyl groups enhance π-π stacking interactions .
Biological Activity
4-[4-Chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide, with the CAS number 38901-30-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇ClF₃N₃S
- Molecular Weight : 269.67 g/mol
- Melting Point : 165–167 °C (dec.)
Biological Activity Overview
Thiosemicarbazides are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific compound under discussion has shown promise particularly in the context of cancer treatment.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been evaluated against the MCF-7 breast cancer cell line and demonstrated the ability to induce apoptosis and inhibit cell proliferation.
The mechanisms by which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Cell Cycle Progression : Studies have shown that treatment with this thiosemicarbazide leads to cell cycle arrest at the G1/S phase, significantly reducing the number of cells in the G0/G1 phase while increasing those in the pre-G1 phase, indicative of apoptosis .
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to DNA fragmentation and subsequent cell death .
- Targeting Specific Enzymes : In vitro studies suggest that it may inhibit key enzymes involved in cancer progression, such as EGFR and VEGFR-2 .
Case Studies and Research Findings
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 5–10 | Induces apoptosis via G1/S arrest |
| Study 2 | HCT-116 | >35 | Low toxicity profile |
| Study 3 | A549 | 15 | Inhibits cell migration |
Detailed Research Findings
- Cytotoxicity Assessment : In a study focusing on various thiosemicarbazide derivatives, compound this compound displayed notable cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 to 15 µM .
- Mechanistic Insights : Molecular docking studies have elucidated how this compound interacts with target proteins, providing insights into its binding affinities and potential as a lead compound for further development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
